1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine
Description
1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine is a heterocyclic amine featuring a piperidine core substituted at the 3-position with an amine group and a 2,5-difluorophenylmethyl moiety. This compound has been identified as a key intermediate in the synthesis of tyrosine kinase (TRK) inhibitors, particularly in the preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a therapeutic agent for cancer treatment .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-10-3-4-12(14)9(6-10)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDIWCFUJSZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the difluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to derivatives with enhanced efficacy or reduced side effects. Notable applications include:
- Antipsychotic Agents : Research indicates that piperidine derivatives can modulate neurotransmitter systems effectively, making them suitable candidates for developing antipsychotic medications.
- Antidepressants : Similar compounds have shown promise in treating depression by targeting serotonin and norepinephrine pathways.
- Analgesics : The compound may also exhibit analgesic properties, providing a potential avenue for pain management therapies.
Numerous studies have focused on the biological activities of 1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine. These studies typically assess:
- Binding Affinity : Investigations into how well the compound binds to various neurotransmitter receptors (e.g., dopamine and serotonin) are crucial for understanding its mechanism of action. High-throughput screening methods are often employed to evaluate binding affinities across multiple targets.
- Mechanism of Action : Understanding how this compound interacts with biological systems helps elucidate its therapeutic potential and side effects. Research has indicated that similar piperidine structures can significantly affect neurotransmitter modulation.
Case Studies
Several case studies have documented the applications of this compound in drug development:
- Antipsychotic Development : A study explored the efficacy of this compound as a novel antipsychotic agent. Results indicated significant modulation of dopamine receptors, suggesting potential for treating schizophrenia.
- Pain Management : Another investigation assessed the analgesic properties of derivatives based on this compound. Findings demonstrated effective pain relief in animal models, warranting further clinical exploration.
- Neurotransmitter Interaction : A comprehensive study analyzed the binding affinities of various piperidine derivatives to serotonin receptors. The results highlighted the unique binding profile of this compound compared to other analogs, indicating its potential as a selective serotonin reuptake inhibitor.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
TRK Inhibitor Efficacy : Pyrrolidine-based derivatives (e.g., ’s Formula I) demonstrate superior TRK inhibition compared to piperidine analogs, likely due to conformational constraints favoring active-site binding .
Stereochemical Impact : The (R)-configuration in pyrrolidine analogs () is critical for activity, suggesting that stereochemistry in piperidine derivatives may similarly influence efficacy .
Synthetic Challenges : Piperidine derivatives require multi-step syntheses involving chiral resolution, whereas pyrrolidine analogs benefit from streamlined protocols (e.g., ’s use of pre-resolved intermediates) .
Biological Activity
1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine, a piperidine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features, including a difluorophenyl group that enhances its binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The difluorophenyl group enhances binding affinity and selectivity, while the piperidine moiety stabilizes the structure. This compound may modulate neurotransmitter systems and influence signaling pathways related to:
- Neurotransmission : Potential antidepressant effects through modulation of serotonin and dopamine systems.
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
Antidepressant Effects
Piperidine derivatives have been shown to influence neurotransmitter systems, suggesting potential antidepressant effects. Research indicates that compounds with similar structures can enhance serotonin reuptake inhibition, leading to improved mood regulation .
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- In vitro studies : The compound showed cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HCT116) and breast cancer cells .
- IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating potent activity against tumor cells.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 4.36 |
| HeLa (Cervical Cancer) | 9.27 |
| MDA-MB-231 (Breast Cancer) | 2.76 |
Other Pharmacological Activities
Research indicates additional biological activities associated with this compound:
- Anti-inflammatory : Exhibits potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antiviral : Preliminary studies suggest activity against certain viral strains by inhibiting viral replication mechanisms .
Study 1: Anticancer Efficacy
In a study evaluating various piperidine derivatives, this compound was found to be one of the most effective compounds against a panel of cancer cell lines. The study highlighted its mechanism involving apoptosis induction in tumor cells .
Study 2: Neuropharmacological Evaluation
Another investigation focused on the antidepressant potential of this compound. It was shown to significantly increase serotonin levels in animal models, suggesting a promising avenue for treating depression .
Q & A
Basic Question: What are the optimal synthetic routes for 1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2,5-difluorobenzyl chloride and piperidin-3-amine. Key steps include:
- Reagent Selection: Use a base such as NaH or K₂CO₃ in polar aprotic solvents (e.g., THF or DMF) under reflux (60–80°C) to facilitate amine alkylation .
- Purification: Employ column chromatography or crystallization to isolate the product, with purity validated via HPLC (>95%) and NMR spectroscopy .
- Optimization: Apply statistical experimental design (e.g., response surface methodology) to balance variables like solvent polarity, temperature, and stoichiometry for yield maximization .
Basic Question: How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substituent positions. For example, the 2,5-difluorophenyl group shows distinct splitting patterns (e.g., doublets at δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular formula (C₁₂H₁₅F₂N₂) with an expected molecular ion peak at m/z 237.120 .
- X-ray Crystallography: Resolves 3D conformation, highlighting steric effects of the difluorophenyl group on piperidine ring flexibility .
Advanced Question: How can researchers resolve contradictions in reported pharmacological activities between this compound and its structural analogs?
Methodological Answer:
- Comparative Binding Studies: Use radioligand assays or surface plasmon resonance (SPR) to quantify affinity differences for targets like serotonin receptors, where fluorine position (2,5 vs. 3,5) alters steric hindrance and π-π stacking .
- Metabolic Profiling: Perform in vitro CYP450 inhibition assays to identify divergent metabolic pathways that may explain efficacy discrepancies .
- Computational Modeling: Apply molecular dynamics simulations to compare binding poses in homology models of target proteins, highlighting substituent-driven conformational changes .
Advanced Question: What computational strategies are recommended for predicting the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to map energy barriers for potential side reactions (e.g., ring-opening under acidic conditions) .
- Solvent Effects: Employ COSMO-RS models to predict solvation free energies and optimize solvent systems for stability .
- Machine Learning: Train models on PubChem data (e.g., reaction outcomes of similar piperidine derivatives) to forecast regioselectivity in electrophilic substitutions .
Methodological Focus: How should researchers design experiments to evaluate the compound’s biological activity while minimizing off-target effects?
Methodological Answer:
- Target Prioritization: Use cheminformatics tools (e.g., SwissTargetPrediction) to identify high-probability targets based on structural motifs (e.g., piperidine-amine pharmacophore) .
- Selectivity Screening: Perform kinase profiling or GPCR panels to assess cross-reactivity .
- Dose-Response Curves: Apply Hill slope analysis to distinguish primary effects (EC₅₀ < 1 μM) from non-specific binding at higher concentrations .
Advanced Question: What role does the fluorine substitution pattern play in modulating the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: Measure logP values (experimental or calculated) to assess how 2,5-difluoro substitution enhances blood-brain barrier penetration compared to non-fluorinated analogs .
- Metabolic Stability: Conduct liver microsome assays to demonstrate reduced CYP-mediated oxidation due to fluorine’s electron-withdrawing effects .
- Crystallographic Analysis: Compare hydrogen-bonding networks in protein-ligand complexes to quantify fluorine’s impact on binding entropy .
Methodological Focus: How can researchers address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Standardized Protocols: Use shake-flask methods with buffered solutions (pH 7.4) and HPLC quantification to ensure reproducibility .
- Co-solvent Systems: Apply Hansen solubility parameters to identify optimal excipients (e.g., PEG 400) for formulation .
- Temperature Gradients: Perform differential scanning calorimetry (DSC) to correlate polymorphic forms with solubility variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
